5-(Ethylsulfonyl)spiro[2.3]hexane-5-carbonitrile

Catalog No.
S12349145
CAS No.
M.F
C9H13NO2S
M. Wt
199.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-(Ethylsulfonyl)spiro[2.3]hexane-5-carbonitrile

Product Name

5-(Ethylsulfonyl)spiro[2.3]hexane-5-carbonitrile

IUPAC Name

5-ethylsulfonylspiro[2.3]hexane-5-carbonitrile

Molecular Formula

C9H13NO2S

Molecular Weight

199.27 g/mol

InChI

InChI=1S/C9H13NO2S/c1-2-13(11,12)9(7-10)5-8(6-9)3-4-8/h2-6H2,1H3

InChI Key

NHZYYJSENIUCKW-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)C1(CC2(C1)CC2)C#N

5-(Ethylsulfonyl)spiro[2.3]hexane-5-carbonitrile is a unique chemical compound characterized by its spirocyclic structure, which consists of a spiro carbon framework connected to both an ethylsulfonyl group and a carbonitrile functional group. Its molecular formula is C9H13NO2S\text{C}_9\text{H}_{13}\text{N}\text{O}_2\text{S}, and it has a molecular weight of approximately 199.27 g/mol. The compound's structure allows for interesting chemical behavior and potential applications in various fields, including medicinal chemistry and materials science .

  • Oxidation: The sulfonyl group can be oxidized to produce sulfone derivatives. Common oxidizing agents include hydrogen peroxide and peracids.
  • Reduction: The nitrile group can be reduced to form primary amines using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
  • Substitution: The spirocyclic framework allows for substitution reactions at various positions, typically involving halogenating agents or nucleophiles.

Major Products Formed

  • From Oxidation: Sulfone derivatives.
  • From Reduction: Primary amines.
  • From Substitution: Various substituted spirocyclic compounds.

The biological activity of 5-(Ethylsulfonyl)spiro[2.3]hexane-5-carbonitrile is an area of ongoing research. Its unique structure suggests potential interactions with biological targets, particularly through the sulfonyl and nitrile groups, which may influence various biological pathways. Preliminary studies indicate its potential for use in drug discovery and development, particularly as a scaffold for creating biologically active molecules.

The synthesis of 5-(Ethylsulfonyl)spiro[2.3]hexane-5-carbonitrile typically involves multi-step processes. One prominent method includes the visible-light-induced intramolecular [2 + 2] cycloaddition of methylenecyclopropanes in the presence of a polypyridyl iridium(III) catalyst. This method highlights the compound's synthetic versatility and the potential for optimization in laboratory settings.

Industrial Production

While specific industrial production methods are not widely documented, principles of large-scale organic synthesis can be applied, including optimization of reaction conditions and the use of continuous flow reactors to enhance yield and purity.

5-(Ethylsulfonyl)spiro[2.3]hexane-5-carbonitrile has several notable applications:

  • Chemistry: It serves as a building block in the synthesis of complex organic molecules.
  • Medicine: The compound is being investigated for its potential therapeutic applications in drug development.
  • Industry: It is utilized in creating materials with specific properties tailored for various industrial applications .

The interaction studies involving 5-(Ethylsulfonyl)spiro[2.3]hexane-5-carbonitrile focus on its mechanism of action, which is believed to involve binding to specific molecular targets through its functional groups. The rigidity provided by the spirocyclic structure may enhance its binding affinity, making it a candidate for further exploration in pharmacological contexts.

Several compounds share structural similarities with 5-(Ethylsulfonyl)spiro[2.3]hexane-5-carbonitrile:

Compound NameKey Features
Spiro[2.3]hexane-5-carbonitrileLacks the ethylsulfonyl group; less versatile in reactions.
5-(Methylsulfonyl)spiro[2.3]hexane-5-carbonitrileSimilar structure but with a methyl group, affecting reactivity.
1-Oxaspiro[2.3]hexaneLacks sulfonyl groups; different reactivity profile.
1-Oxaspiro[2.3]hexane-5-carbonitrileContains a nitrile instead of a sulfonyl group; different properties.

Uniqueness

The uniqueness of 5-(Ethylsulfonyl)spiro[2.3]hexane-5-carbonitrile lies in its ethylsulfonyl group, which provides additional functionalization options compared to similar compounds, enhancing its reactivity and potential applications in both synthetic chemistry and medicinal research .

XLogP3

1.1

Hydrogen Bond Acceptor Count

3

Exact Mass

199.06669983 g/mol

Monoisotopic Mass

199.06669983 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-09-2024

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